molecular formula C16H9ClN4S B12973167 7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine

7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine

Cat. No.: B12973167
M. Wt: 324.8 g/mol
InChI Key: NKMMWBHFHQWDQC-UHFFFAOYSA-N
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Description

7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thiazole ring fused with a pyrimidine ring, along with a phenylpyridine moiety, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2-chloropyrimidine in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired thiazolo[4,5-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted thiazolo[4,5-d]pyrimidines, sulfoxides, sulfones, and thiazolidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. As a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine is unique due to the presence of the phenylpyridine moiety, which enhances its biological activity and selectivity towards specific molecular targets. This structural feature distinguishes it from other thiazolo[4,5-d]pyrimidine derivatives and contributes to its potential as a therapeutic agent .

Properties

Molecular Formula

C16H9ClN4S

Molecular Weight

324.8 g/mol

IUPAC Name

7-chloro-5-(6-phenylpyridin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidine

InChI

InChI=1S/C16H9ClN4S/c17-14-13-16(18-9-22-13)21-15(20-14)12-8-4-7-11(19-12)10-5-2-1-3-6-10/h1-9H

InChI Key

NKMMWBHFHQWDQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)C3=NC4=C(C(=N3)Cl)SC=N4

Origin of Product

United States

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